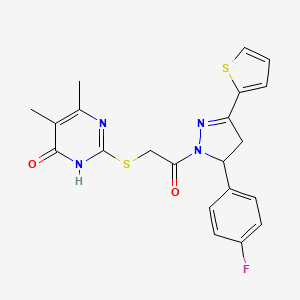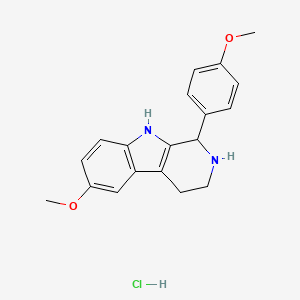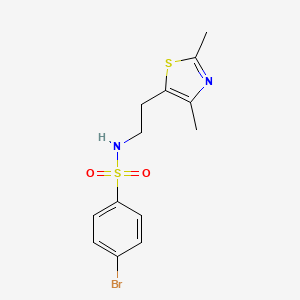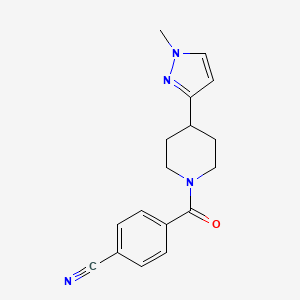
3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide, also known as compound 25, is a small molecule that has been developed for its potential use as a therapeutic agent. It was first synthesized by a group of researchers at a pharmaceutical company, who were interested in finding new compounds that could target specific receptors in the body. Since then, compound 25 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 is not fully understood, but it is believed to involve the modulation of certain receptors in the body. Specifically, it has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By modulating this receptor, this compound 25 may have therapeutic effects in the treatment of mood disorders and anxiety-related conditions.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin receptor, this compound 25 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have anti-inflammatory properties. It has also been shown to affect the activity of certain ion channels in cells, which could have implications for its use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 for lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays and experiments. However, one limitation of using this compound 25 is its relatively high cost, which may limit its use in some contexts.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25. One area of interest is its potential use in the treatment of mood disorders and anxiety-related conditions. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, there is potential for the development of new derivatives of this compound 25, which may have improved properties and therapeutic potential. Finally, there is interest in exploring the use of this compound 25 in other scientific fields, such as inflammation research and cellular signaling pathways.
Synthesemethoden
The synthesis of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 involves several steps, starting with the preparation of a key intermediate molecule. This intermediate is then reacted with other reagents to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity. Several different methods have been developed for synthesizing this compound 25, including one-pot reactions and multi-step syntheses.
Wissenschaftliche Forschungsanwendungen
Compound 25 has been studied extensively for its potential use in a variety of scientific fields. In particular, it has been investigated as a modulator of certain receptors in the brain, which are involved in the regulation of mood and behavior. Studies have also explored its potential use as an anti-inflammatory agent, as well as its effects on various cellular processes.
Eigenschaften
IUPAC Name |
3,3-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)8-11(9-15)14(19)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11,13H,3,5,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSVYJWZMFBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)
![2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2448474.png)



![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)
![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)
![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)
